Cas no 1919-43-3 (6-Quinoxalinecarbonylchloride, 2,3-dichloro-)

6-Quinoxalinecarbonylchloride, 2,3-dichloro- structure
1919-43-3 structure
Product Name:6-Quinoxalinecarbonylchloride, 2,3-dichloro-
CAS No:1919-43-3
MF:C9H3Cl3N2O
MW:261.491918802261
CID:190178
PubChem ID:74714
Update Time:2025-04-19

6-Quinoxalinecarbonylchloride, 2,3-dichloro- Chemical and Physical Properties

Names and Identifiers

    • 6-Quinoxalinecarbonylchloride, 2,3-dichloro-
    • 2,3-dichloroquinoxaline-6-carbonyl chloride
    • 2,3-Dichlor-chinolin
    • 2,3-Dichlorchinoxalin
    • 2,3-Dichlor-chinoxalin-6-carbonsaeurechlorid
    • 2,3-dichloro-6-quinoxalinecarbonyl chloride
    • 2,3-dichloro-quinoline
    • 2,3-dichloro-quinoxaline-6-carbonyl chloride
    • 2,3-dichloroquinoxaline-6-carboxylic acid chloride
    • 6-chlorocarbonyl-2,3-dichloroquinoxaline
    • DI-CHLOROQUINOLINE
    • Quinoline,2,3-dichloro
    • SCHEMBL1162363
    • 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
    • 2,3-Dichlorochinoxalin-6-karbonylchlorid [Czech]
    • 6-Quinoxalinecarboxylic acid, 2,3-dichloro-
    • J-011404
    • NS00026258
    • W-107723
    • Quinoxaline-6-carbonylchloride, 2,3-dichloro-
    • MNM22D66K8
    • 2,3-Dichloroquinoxaline-6-carbonylchloride
    • DTXSID4062060
    • 2,3-Dichlorochinoxalin-6-karbonylchlorid
    • A881308
    • 5-25-04-00363 (Beilstein Handbook Reference)
    • TANTALUMETHOXIDE
    • 1919-43-3
    • EINECS 217-642-4
    • 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE
    • NGCRLFIYVFOUMZ-UHFFFAOYSA-N
    • AKOS016000969
    • BRN 0746912
    • MDL: MFCD01684980
    • Inchi: 1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H
    • InChI Key: NGCRLFIYVFOUMZ-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=C2C=CC(C(=O)Cl)=CC2=N1)Cl

Computed Properties

  • Exact Mass: 259.93100
  • Monoisotopic Mass: 259.931
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.8A^2
  • XLogP3: 3.6

Experimental Properties

  • Density: 1.631±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 116 ºC
  • Boiling Point: 374.4°Cat760mmHg
  • Flash Point: 180.3°C
  • Refractive Index: 1.6300 (estimate)
  • Solubility: Almost insoluble (0.037 g/l) (25 º C),
  • PSA: 42.85000
  • LogP: 3.31560
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.